3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride
Overview
Description
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride, typically involves several steps. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of multicomponent reactions, cyclization, and annulation techniques . The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of piperidine derivatives often employs large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product . The use of advanced catalytic systems and optimized reaction conditions is crucial for the successful industrial synthesis of these compounds.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum . The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride include other piperidine derivatives such as:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methyl-3-piperidyl benzilate: A derivative with additional functional groups that modify its biological activity.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-13-6-5-10-17(12-13)11-9-15(18)16-14-7-3-2-4-8-14;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJQEQPSDCDBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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